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Compound of Interest

Compound Name: (R)-Leucic acid

Cat. No.: B556071

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-
Leucic acid, a significant metabolite of the branched-chain amino acid, leucine. The
information presented herein is intended for researchers, scientists, and professionals in the
field of drug development and metabolomics. This document details nuclear magnetic
resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with
the experimental protocols utilized for their acquisition.

Spectroscopic Data

The spectroscopic data for (R)-Leucic acid is summarized in the following tables. It is
important to note that for NMR spectroscopy, the spectra of enantiomers, such as (R)- and (S)-
Leucic acid, are identical when recorded in an achiral solvent. The data presented is a
compilation from various sources for Leucic acid and its enantiomeric or racemic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Leucic Acid
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) in  Assignment Solvent
(ppm)
Hz

4.22 - 4.37 m H-2 CDCIs[1]
1.54-1.85 m H-3, H-4 CDCIs[1]
0.94 - 1.00 d H-5, H-5' CDCls[1]

Water (pH 7.00)
4.04 - 4.06 t H-2

[1]

Water (pH 7.00)
1.70-1.77 m H-4

[1]

Water (pH 7.00)
1.50-1.53 m H-3

[1]

Water (pH 7.00)
0.92 - 0.93 d H-5, H-5'

[1]

Table 2: 13C NMR Spectroscopic Data for Leucic Acid
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Chemical Shift (ppm) Assignment Solvent
180.25 C-1 (COOH) CDCI3[1]
68.96 C-2 (CH-OH) CDCI3[1]
43.15 C-3 (CH2) CDCI3[1]
24.46 C-4 (CH) CDCI3[1]
23.20 C-5 (CHs) CDCI3[1]
21.41 C-5' (CHs) CDCls[1]
185.24 C-1 (COO") D20 (pH 7.4)[2]
73.77 C-2 (CH-OH) D20 (pH 7.4)[2]
46.11 C-3 (CH2) D20 (pH 7.4)[2]
26.84 C-4 (CH) D20 (pH 7.4)[2]
25.54 C-5 (CHs) D20 (pH 7.4)[2]
23.52 C-5' (CHs) D20 (pH 7.4)[2]

Mass Spectrometry (MS)

Mass spectrometry data for Leucic acid indicates a molecular weight of 132.16 g/mol .[1][2] In
positive ion mode using electrospray ionization (ESI), the protonated molecule [M+H]* is
observed.

Table 3: Mass Spectrometry Data for Leucic Acid

Parameter Value lonization Mode
Molecular Formula CeH1203

Molecular Weight 132.16 g/mol

Precursor m/z ([M+H]*) 131.071 ESI Positive
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Infrared (IR) Spectroscopy

The infrared spectrum of a carboxylic acid such as Leucic acid is characterized by a broad O-H
stretching band from the carboxyl group, C-H stretching bands, and a strong C=0 stretching
band from the carboxyl group.

Table 4: Characteristic IR Absorption Bands for Leucic Acid

Wavenumber (cm—?) Intensity Assignment

3500 - 2500 Broad, Strong O-H stretch (Carboxylic acid)
2960 - 2870 Medium C-H stretch (Alkyl)

1730 - 1700 Strong C=0 stretch (Carboxylic acid)
~1250 Medium C-O stretch (Carboxylic acid)
~1100 Medium C-O stretch (Alcohol)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectroscopic data presented above.

NMR Spectroscopy

High-resolution *H and 3C NMR spectra are typically acquired on a spectrometer operating at a
frequency of 300 MHz or higher.

o Sample Preparation: Approximately 5-10 mg of (R)-Leucic acid is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in a 5 mm NMR tube.
Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard for
chemical shift referencing.

o Data Acquisition: Standard pulse programs are used for both *H and 3C NMR experiments.
For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
For 13C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and
enhance sensitivity.
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o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to yield the final spectra. Chemical shifts are reported in
parts per million (ppm) relative to the internal standard.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray
ionization (ESI) source.

o Sample Preparation: A dilute solution of (R)-Leucic acid is prepared in a suitable solvent,
such as methanol or a mixture of water and acetonitrile, often with a small amount of formic
acid to promote protonation.

o Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate.
The mass spectrometer is operated in the positive ion mode to detect the protonated
molecule [M+H]*. Data is typically acquired over a mass-to-charge (m/z) range of 50-500.

» Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the
molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Sample Preparation: For solid samples like (R)-Leucic acid, the sample can be prepared as
a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr
powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be obtained
using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed
directly onto the ATR crystal.

o Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000
to 400 cm~1. A background spectrum of the empty sample compartment or the clean ATR
crystal is recorded and automatically subtracted from the sample spectrum.

o Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm™1).
The intensity and shape of the bands provide information about the functional groups
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present in the molecule.

Data Interpretation Workflow

The general workflow for the acquisition and analysis of spectroscopic data is illustrated in the
following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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